1-Morpholino-3-(naphthalen-1-yl)urea
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Overview
Description
1-Morpholino-3-(naphthalen-1-yl)urea is a chemical compound with the molecular formula C15H17N3O2. It is a member of the urea family, characterized by the presence of a morpholine ring and a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Morpholino-3-(naphthalen-1-yl)urea can be synthesized through the reaction of naphthalen-1-yl isocyanate with morpholine. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholino-3-(naphthalen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials with specific properties, such as photoluminescence.
Mechanism of Action
The mechanism of action of 1-Morpholino-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxides, which have various physiological effects, including vasodilation and anti-inflammatory properties .
Comparison with Similar Compounds
1-Morpholino-3-(naphthalen-1-yl)urea can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-3-(pyridin-3-yl)urea: Similar in structure but contains a pyridine ring instead of a morpholine ring.
1-(Naphthalen-1-yl)-3-(pyridin-4-yl)methylurea: Contains a pyridine ring with a methyl group, showing different reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of the morpholine ring and naphthalene moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
710332-51-7 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H17N3O2/c19-15(17-18-8-10-20-11-9-18)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,16,17,19) |
InChI Key |
NAGIPKOZFPFYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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